
2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-二氯苯基)-2H-1,2,3-三唑-4-羧酸是一种属于三唑衍生物类的化合物。该化合物以一个连接在三唑环上的二氯苯基基团为特征,该三唑环进一步被羧酸基团取代。
准备方法
2-(3,5-二氯苯基)-2H-1,2,3-三唑-4-羧酸的合成可以通过几种合成路线实现。一种常用的方法是使 3,5-二氯苯肼与乙酰乙酸乙酯反应生成相应的腙。然后,使用亚硝酸钠和盐酸将该中间体环化以得到三唑衍生物。 最后一步涉及酯基的水解以形成羧酸 .
该化合物的工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用高效催化剂、优化的反应条件和纯化技术,以确保最终产物的高收率和纯度。
化学反应分析
2-(3,5-二氯苯基)-2H-1,2,3-三唑-4-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化以形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行,以产生还原衍生物。
取代: 三唑环可以与各种亲核试剂发生取代反应,从而生成取代的三唑衍生物。
在这些反应中使用的常见试剂和条件包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如胺和硫醇)。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
化学: 该化合物用作合成更复杂分子的结构单元,以及配位化学中的配体。
生物学: 它已显示出作为抗菌剂和抗真菌剂的潜力,研究表明它对各种病原体有效。
医学: 研究探索了其作为抗炎药和抗癌药的潜力,在临床前研究中取得了可喜的结果。
作用机制
2-(3,5-二氯苯基)-2H-1,2,3-三唑-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物会抑制某些酶的活性,从而导致病原体中基本生物过程的破坏。 例如,它可以抑制真菌中麦角甾醇的合成,导致细胞膜破坏和细胞死亡 .
相似化合物的比较
2-(3,5-二氯苯基)-2H-1,2,3-三唑-4-羧酸可以与其他三唑衍生物进行比较,例如氟康唑和伊曲康唑,它们是众所周知的抗真菌剂。 虽然这些化合物具有类似的三唑核心,但 2-(3,5-二氯苯基)-2H-1,2,3-三唑-4-羧酸是独特的,因为它存在二氯苯基基团,这赋予了不同的生物活性和化学性质 .
类似的化合物包括:
- 氟康唑
- 伊曲康唑
- 伏立康唑
属性
分子式 |
C9H5Cl2N3O2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC 名称 |
2-(3,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-6(11)3-7(2-5)14-12-4-8(13-14)9(15)16/h1-4H,(H,15,16) |
InChI 键 |
MFHDRWRFWHYDKR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


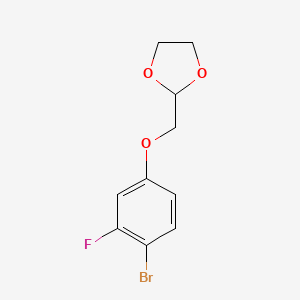
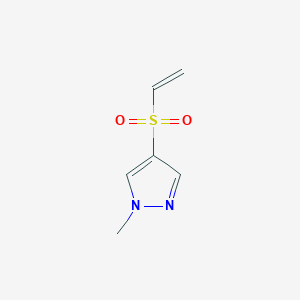
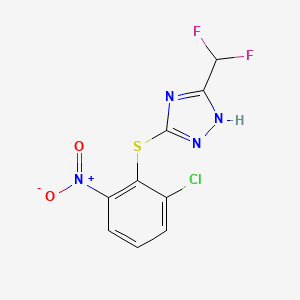
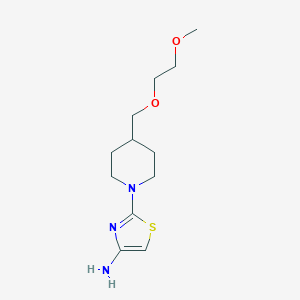


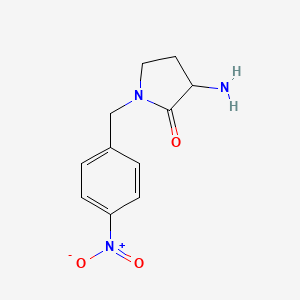
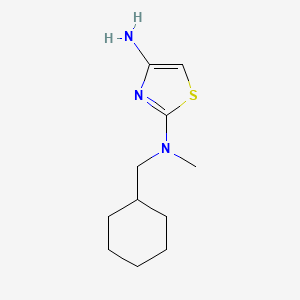



![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)


